N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a butanoylamino group, a chlorophenyl group, a methyl group, and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-methyl-3-nitrobenzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated compound is then subjected to chlorination using chlorine gas in the presence of a catalyst to introduce the chlorine atom.
Amidation: The chlorinated compound is reacted with butanoylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxyl groups, alkyl groups.
Hydrolysis Conditions: Acidic or basic conditions.
Major Products Formed
Reduction: 2-amino-5-(butanoylamino)-2-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and butanoylamine.
Scientific Research Applications
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide
- N-[5-(butanoylamino)-2-chlorophenyl]hexanamide
Uniqueness
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the butanoylamino group and the nitro group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-3-5-17(23)20-12-8-9-14(19)15(10-12)21-18(24)13-6-4-7-16(11(13)2)22(25)26/h4,6-10H,3,5H2,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAVLNHACFGQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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